Lipophilicity Shift vs. Imidazole-Ethanol Analogs
The target compound's computed XLogP3-AA of -0.1 represents a meaningful lipophilicity shift relative to 2-(1H-imidazol-1-yl)ethanol (XLogP3 -0.7) and 2-(1H-imidazol-1-yl)propan-1-ol (XLogP3 -0.3) [1][2]. In the context of CNS drug-design guidelines (optimal LogP 1–3), the gem-dimethyl compound more closely approaches the lower boundary of drug-like lipophilicity space, whereas the non-methylated analog resides in a distinctly more hydrophilic region associated with poor passive membrane permeability [2]. No experimental LogD7.4 data were identified in the retrieved literature; the evidence strength is limited to cross-computed LogP values derived from the same algorithm (XLogP3), ensuring internal consistency.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3-AA = -0.1 (PubChem, XLogP3 3.0) |
| Comparator Or Baseline | 2-(1H-imidazol-1-yl)ethanol: XLogP3 = -0.7; 2-(1H-imidazol-1-yl)propan-1-ol: XLogP3 = -0.3 |
| Quantified Difference | ΔXLogP3 = +0.6 vs. ethanol analog; +0.2 vs. mono-methyl analog |
| Conditions | Computed by XLogP3 algorithm implemented in PubChem (release 2025.04.14/2025.09.15) |
Why This Matters
Procurement officers evaluating building blocks for CNS or intracellular-target programs should select the higher-LogP scaffold to maximize the probability of passive permeability; the -0.1 value of the target compound places it at a decisively less hydrophilic boundary than its unmethylated counterparts.
- [1] PubChem Compound Summary for CID 18722285. XLogP3-AA = -0.1. https://pubchem.ncbi.nlm.nih.gov/compound/18722285 View Source
- [2] PubChem Compound Summaries for CID 74168 (XLogP3 -0.7) and CID 109147 (XLogP3 -0.3). https://pubchem.ncbi.nlm.nih.gov/compound/2-(1H-imidazol-1-yl)ethanol; https://pubchem.ncbi.nlm.nih.gov/compound/2-(1H-imidazol-1-yl)propan-1-ol View Source
